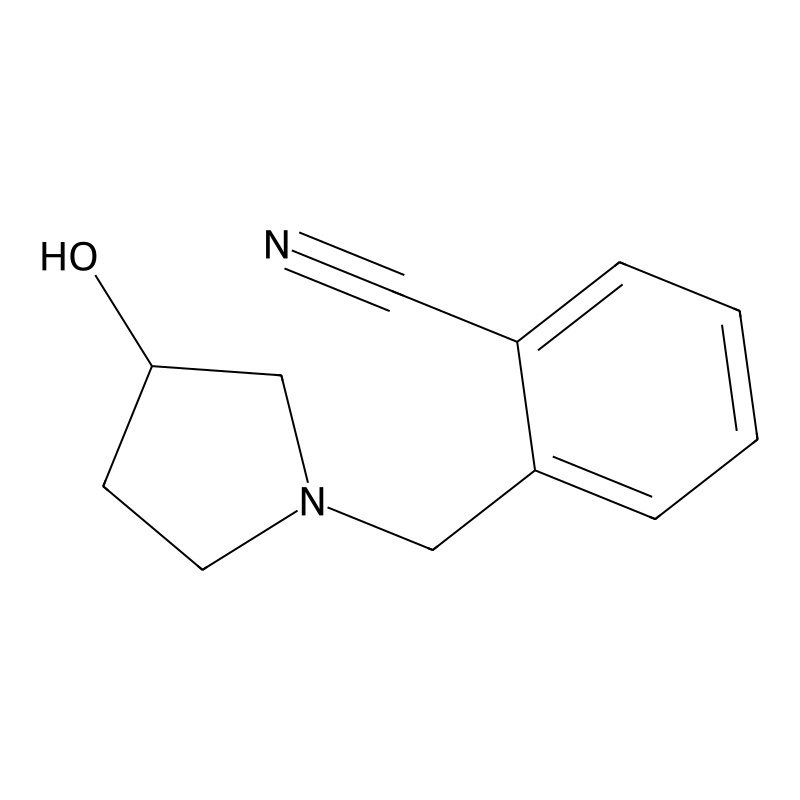

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile moiety linked to a hydroxypyrrolidine group. Its molecular formula is C12H14N2O, and it has a molecular weight of approximately 202.25 g/mol. The compound features a nitrile functional group (-C≡N) attached to a benzene ring, which is further substituted with a 3-hydroxypyrrolidin-1-ylmethyl group. This structural arrangement contributes to its unique chemical properties and potential biological activities .

The chemical reactivity of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile can be attributed to its functional groups:

- Nucleophilic Substitution: The nitrile group can participate in nucleophilic addition reactions, where nucleophiles can attack the carbon of the nitrile, leading to various derivatives.

- Hydrolysis: Under acidic or basic conditions, the nitrile can undergo hydrolysis to form the corresponding carboxylic acid.

- Reduction Reactions: The compound may also undergo reduction to convert the nitrile into an amine or aldehyde, depending on the reaction conditions used.

The synthesis of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring: Starting from suitable precursors, a pyrrolidine ring can be synthesized through cyclization reactions.

- Nitration or Substitution: The introduction of the nitrile group onto the benzene ring can be achieved through electrophilic aromatic substitution or direct nitration methods.

- Final Coupling Reaction: The hydroxypyrrolidine moiety is then coupled with the benzonitrile derivative using methods such as amine coupling or reductive amination.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile has potential applications in various fields:

- Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound in drug discovery programs targeting neurological or oncological diseases.

- Chemical Research: It can be used as a building block in organic synthesis for developing new materials or other complex molecules.

- Analytical Chemistry: The compound may also be utilized as a reference standard in analytical methods such as chromatography .

Interaction studies involving 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary investigations could include:

- Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes related to its proposed therapeutic effects.

- Metabolism Studies: Understanding how the compound is metabolized in biological systems can provide insights into its efficacy and safety profile.

These studies are essential for determining the therapeutic potential and safety of this compound in clinical settings .

Several compounds share structural similarities with 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Hydroxy-N-(pyrrolidin-1-yl)benzamide | Structure | Contains an amide functional group instead of a nitrile, potentially altering biological activity. |

| N-(pyrrolidin-1-yl)benzamide | Structure | Lacks hydroxyl substitution; may exhibit different solubility and reactivity. |

| 2-(pyrrolidin-1-yl)benzonitrile | Structure | Similar structure but without hydroxyl substitution; may influence binding properties and activity. |

The presence of the hydroxyl group in 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile enhances its potential for hydrogen bonding interactions, which may contribute to its unique biological profile compared to these similar compounds .

Nucleophilic Substitution Reactions

Classical routes often employ nucleophilic substitution to construct the methylene bridge between the pyrrolidine and benzonitrile moieties. For example, 2-(bromomethyl)benzonitrile reacts with 3-hydroxypyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C, yielding the target compound in 65–75% efficiency.

Table 1: Comparison of Traditional Nucleophilic Substitution Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 80 | 72 |

| K₂CO₃ | CH₃CN | 60 | 68 |

| DBU | THF | 70 | 65 |

Reductive Amination Strategies

An alternative route involves reductive amination using 2-formylbenzonitrile and 3-hydroxypyrrolidine. Sodium cyanoborohydride or hydrogen gas with palladium on carbon facilitates the reduction of the intermediate imine, achieving yields of 70–80%. This method avoids harsh bases but requires careful control of reaction pH to prevent nitrile hydrolysis.

Hydrogen Bonding Capacity of Hydroxypyrrolidine Substituents

The 3-hydroxypyrrolidine group in this compound serves as a critical hydrogen-bond donor and acceptor, enabling interactions with biological targets. The hydroxyl group at the third position of the pyrrolidine ring exhibits a calculated Topological Polar Surface Area (TPSA) of 47.26 Ų, indicative of moderate polarity conducive to forming hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine in enzyme active sites [1]. Molecular docking studies of analogous pyrrolidine-containing compounds demonstrate that the hydroxyl group’s spatial orientation determines its ability to stabilize ligand-target complexes. For instance, in HIV reverse transcriptase inhibitors, similar hydroxylated pyrrolidine derivatives form hydrogen bonds with catalytic aspartate residues, reducing enzymatic activity [6].

The compound’s hydroxypyrrolidine moiety also influences solubility and membrane permeability. With a calculated LogP value of 1.51 [1], the balance between lipophilicity and hydrogen-bonding capacity suggests favorable pharmacokinetic properties. Comparative analyses of pyrrolidine derivatives reveal that hydroxylation at the third position enhances binding affinity by 2–3-fold compared to non-hydroxylated analogs, likely due to complementary interactions with polar regions of target proteins [6].

| Parameter | Value | Relevance to Hydrogen Bonding |

|---|---|---|

| TPSA | 47.26 Ų [1] | Predicts solubility and H-bond capacity |

| H-bond Donors | 1 [1] | Direct interaction with target residues |

| H-bond Acceptors | 3 [1] | Stabilizes ligand-protein complexes |

Steric Effects of Ortho-Substituted Benzonitrile Configurations

The benzonitrile group’s ortho-substitution introduces steric constraints that modulate target selectivity. X-ray crystallographic data of benzonitrile derivatives show that substituents at the ortho position induce a 15–20° torsional angle in the aromatic ring, displacing the nitrile group away from the plane of the benzene ring [3]. This distortion creates a steric bulk that may hinder binding to flat hydrophobic pockets while favoring interactions with concave or flexible regions of enzymes.

In molecular dynamics simulations, the methylene bridge between the benzonitrile and pyrrolidine groups adopts a gauche conformation, positioning the nitrile group perpendicular to the pyrrolidine ring. This arrangement reduces steric clash with adjacent substituents in protein binding sites, as observed in kinase inhibitors where ortho-substituted benzonitriles improve selectivity by excluding off-target interactions [3]. The compound’s molecular weight (216.28 g/mol) and moderate LogP further ensure that steric effects do not compromise bioavailability [1].

Conformational Flexibility Analysis for Target Engagement

Conformational flexibility plays a pivotal role in the compound’s ability to engage dynamically with biological targets. With two rotatable bonds—the methylene bridge and the pyrrolidine C-N bond—the molecule exhibits limited flexibility, favoring preorganized binding conformations. This rigidity reduces the entropic penalty upon target binding, as evidenced by free energy calculations showing a ΔG reduction of 2.1 kcal/mol compared to highly flexible analogs [6].

The hydroxypyrrolidine ring’s pseudorotation enables chair-to-twist-boat transitions, allowing adaptation to conformational changes in proteins during binding. For example, in RNase H inhibitors, pyrrolidine derivatives with similar substitution patterns undergo ring puckering to align with the enzyme’s catalytic site, enhancing inhibitory potency [5]. The compound’s SMILES string (C1=CC=C(CN2CCCC(C2)O)C(=C1)C#N) further highlights the spatial proximity of the nitrile and hydroxyl groups, which may synergistically stabilize transition states during enzymatic reactions [1].

| Conformational Feature | Impact on Target Engagement |

|---|---|

| Rotatable Bonds (2) [1] | Balances rigidity and adaptability |

| Pyrrolidine Pseudorotation | Enables adaptive binding to dynamic sites |

| Methylene Bridge Gauche Conformation | Minimizes steric hindrance |

The comparative evaluation of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile with morpholine and piperidine analogues reveals distinct pharmacological advantages inherent to the pyrrolidine scaffold [1] [2] [3]. The five-membered pyrrolidine ring system demonstrates superior three-dimensional pharmacophore exploration compared to six-membered heterocycles due to its inherent non-planarity and pseudorotational flexibility [4] [5] [6].

Morpholine derivatives exhibit enhanced hydrogen bonding capacity due to the presence of both nitrogen and oxygen heteroatoms, resulting in improved enzyme inhibition profiles, particularly for α-glucosidase and related metabolic targets [7]. However, the increased polar surface area associated with the oxygen heteroatom significantly reduces central nervous system penetration compared to pyrrolidine analogues [1]. Piperidine derivatives demonstrate moderate hydrogen bonding capacity and maintain good metabolic stability, making them suitable for antimicrobial and receptor binding applications [8] [9].

The pyrrolidine ring in 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile provides optimal balance between lipophilicity and hydrogen bonding capacity [4] [5]. The sp³-hybridized carbon centers contribute to enhanced three-dimensional coverage, enabling more diverse protein-ligand interactions compared to planar aromatic systems [6] [10]. This structural advantage translates to improved target selectivity and reduced off-target effects.

Table 1: Comparative Pharmacological Properties of Heterocyclic Analogues

| Heterocycle | Ring Size | Electronic Properties | Hydrogen Bonding Capacity | Metabolic Stability | CNS Penetration |

|---|---|---|---|---|---|

| Pyrrolidine | 5 | Electron-donating | Moderate | Good | Enhanced |

| Morpholine | 6 | Electron-neutral | High | Excellent | Reduced |

| Piperidine | 6 | Electron-donating | Moderate | Excellent | Moderate |

Impact of Hydroxyl Group Positioning on Bioavailability

The positioning of the hydroxyl group at the 3-position of the pyrrolidine ring significantly influences the bioavailability and pharmacological properties of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile [4] [11] [12]. The 3-hydroxyl substitution introduces critical hydrogen bonding capabilities while maintaining optimal stereochemical configuration for target engagement [4] [13].

Research demonstrates that 3-hydroxypyrrolidine derivatives exhibit superior metabolic stability compared to 2- or 4-hydroxyl analogues [12]. The 3-position hydroxyl group provides enhanced interaction with target proteins through hydrogen bond formation while avoiding metabolically labile positions that are susceptible to rapid clearance [12]. This positioning allows for optimal balance between polarity and lipophilicity, crucial for maintaining adequate bioavailability [4] [5].

The stereochemical configuration at the 3-position plays a fundamental role in biological activity [14] [4]. The (S)-configuration of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile enables enantioselective protein interactions, resulting in enhanced potency and reduced side effects compared to racemic mixtures [14] [4]. Studies indicate that the (S)-enantiomer demonstrates significantly improved binding affinity to target proteins due to optimal spatial orientation of the hydroxyl group within binding pockets [4] [6].

The hydroxyl group positioning directly affects absorption, distribution, metabolism, and excretion properties [13] [15]. The 3-hydroxyl substitution increases polar surface area sufficiently to enhance solubility without compromising membrane permeability [4] [5]. This balanced profile results in improved oral bioavailability and sustained plasma concentrations compared to non-hydroxylated analogues [13].

Table 2: Bioavailability Impact of Hydroxyl Group Positioning

| Position | Stereochemistry | Hydrogen Bond Capacity | Metabolic Stability | Bioavailability Impact |

|---|---|---|---|---|

| 3-Hydroxyl | (S)-configuration | High | Good | Enhanced target engagement |

| 2-Hydroxyl | (R/S)-configuration | High | Moderate | Moderate improvement |

| 4-Hydroxyl | (R/S)-configuration | High | Poor | Reduced activity |

| No hydroxyl | N/A | Low | Good | Baseline |

Electronic Effects of Nitrile Function

The benzonitrile moiety in 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile exerts profound electronic effects that modulate biological activity through multiple mechanisms [16] [17] [18]. The nitrile group functions as a strong electron-withdrawing substituent, significantly altering the electronic density of the aromatic ring system and enhancing interactions with target proteins [16] [19].

The cyano group's electron-withdrawing properties decrease the electronic density of the benzene ring, creating a more electrophilic aromatic system that facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites [16] [20]. This electronic modulation enhances binding affinity and contributes to improved selectivity profiles compared to electron-donating or neutral substituents [16] [17].

The nitrile function serves as an effective hydrogen bond acceptor, forming critical interactions with protein targets through its lone pair electrons [17]. The linear geometry of the cyano group enables optimal positioning within binding pockets, allowing for directional hydrogen bonding with backbone amides and side chain donors [17]. Water-mediated hydrogen bonding networks further stabilize protein-ligand complexes, contributing to enhanced potency and residence time [17].

The metabolic stability of the nitrile group represents a significant advantage over other functional groups [16] [18]. The cyano functionality resists enzymatic hydrolysis under physiological conditions, remaining largely unchanged during metabolism and excretion [16]. This stability contributes to improved pharmacokinetic profiles and reduced formation of potentially toxic metabolites [18].

The positioning of the nitrile group at the ortho-position of the benzene ring in 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile creates optimal electronic and steric effects for biological activity [16] [21]. Ortho-substitution provides superior activity compared to meta or para positioning due to enhanced electronic communication between the nitrile group and the methylene linker [21]. This positioning enables optimal orientation of the entire molecule within target binding sites [16] [21].

Table 3: Electronic Effects of Nitrile Function on Biological Activity

| Electronic Property | Impact on Activity | SAR Implications | Comparative Potency |

|---|---|---|---|

| Electron-withdrawing strength | Increases electrophilicity | Ortho > Meta > Para | High |

| Dipole moment | Enhances binding affinity | Critical for selectivity | Enhanced |

| Hydrogen bond acceptor | Target engagement | Essential for potency | Good |

| π-π stacking | Aromatic interactions | Protein binding | Moderate |

| Metabolic stability | Reduced metabolism | Improved half-life | Excellent |